Hentriacontyl acetate

Description

Contextualization within Long-Chain Aliphatic Esters and Acetogenins

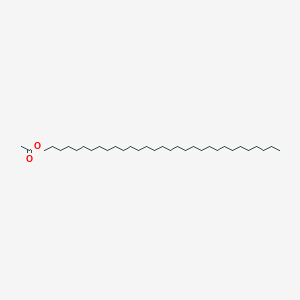

Hentriacontyl acetate (B1210297) belongs to the class of long-chain aliphatic esters, which are characterized by a long hydrocarbon chain linked to an acetate group. Its molecular formula is C₃₃H₆₆O₂ and it has a molecular weight of 494.8759 g/mol . nist.gov These esters are common components of plant waxes and cuticles, serving as a protective barrier against environmental stressors.

While hentriacontyl acetate is an ester, it is important to distinguish it from acetogenins. Acetogenins are a large family of polyketide natural products known for their complex structures, often featuring long hydrocarbon chains with adjacent tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, and a terminal γ-lactone. Although both classes of compounds can be derived from acetate precursors through biosynthetic pathways, their structural and functional characteristics are distinct.

Historical Perspectives on the Discovery and Initial Characterization of this compound in Academic Literature

The initial identification and characterization of this compound and its derivatives are linked to phytochemical investigations of various plant species. One of the notable early reports includes the isolation of 25-oxo-hentriacontyl acetate from the methanolic extract of the aerial parts of Asteracantha longifolia (now known as Hygrophila auriculata). mohe.gov.myresearchgate.net This discovery was part of broader research into the chemical constituents of medicinal plants. mohe.gov.my

Subsequent studies have continued to identify this compound and related compounds in other natural sources. For instance, it has been listed among the chemical constituents of plants used in traditional medicine in Bangladesh. nih.gov The characterization of these compounds has been made possible through modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for analyzing volatile components like long-chain esters. nih.gov

Significance of this compound within Natural Product Chemistry Research

The significance of this compound in natural product chemistry lies primarily in its role as a phytochemical marker and its presence in plants with traditional medicinal uses. Natural products have historically been a crucial source for drug discovery, providing a vast array of structurally diverse compounds. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₆₆O₂ | nist.gov |

| Molecular Weight | 494.8759 g/mol | nist.gov |

Table 2: Related Long-Chain Esters and Their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |

| Hentriacontyl octadecanoate | C₄₉H₉₈O₂ | 719.301 | 672.4 |

Data for Hentriacontyl octadecanoate is provided for comparative context within the class of long-chain esters. chemsrc.com

Properties

CAS No. |

630-00-2 |

|---|---|

Molecular Formula |

C33H66O2 |

Molecular Weight |

494.9 g/mol |

IUPAC Name |

hentriacontyl acetate |

InChI |

InChI=1S/C33H66O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-35-33(2)34/h3-32H2,1-2H3 |

InChI Key |

YYSXMXRBSUXWHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C |

Origin of Product |

United States |

Occurrence and Distribution of Hentriacontyl Acetate in Biological Systems

Plant Kingdom Sources and Species-Specific Distribution

The primary sources of hentriacontyl acetate (B1210297) and its derivatives are terrestrial plants, where it is often a component of the plant's waxy coatings or internal lipid fractions.

Research has led to the isolation of a related aliphatic ester, 25-oxo-hentriacontyl acetate, from the aerial parts of Asteracantha longifolia (also known as Hygrophila auriculata or Hygrophila spinosa). bris.ac.ukwikipedia.orgsmolecule.comresearchgate.net This compound was identified through methanolic extraction of the plant's aerial components. bris.ac.uksmolecule.comresearchgate.net Asteracantha longifolia is a medicinal plant recognized in Ayurvedic and Unani systems of medicine. wikipedia.org The whole plant of Hygrophila auriculata has been found to contain a variety of phytochemicals, including this specific aliphatic ester. nih.govchemspider.com

Table 1: Documented Occurrence of Hentriacontyl Acetate Derivatives in Plant Species

| Plant Species | Synonym(s) | Family | Plant Part | Identified Compound |

|---|---|---|---|---|

| Asteracantha longifolia | Hygrophila auriculata, Hygrophila spinosa | Acanthaceae | Aerial Parts | 25-oxo-hentriacontyl acetate |

Microbial Production and Metabolites

Currently, there is limited specific information available in scientific literature regarding the production of this compound by microbial organisms or its role as a microbial metabolite. While microorganisms are known to produce a vast array of secondary metabolites, including various esters, the specific biosynthesis of this compound has not been a significant focus of published research.

Presence in Animal Secretions or Tissues (e.g., beeswax for related alkanes like hentriacontane)

Direct evidence for the presence of this compound in animal secretions or tissues is not extensively documented. However, related long-chain alkanes, specifically hentriacontane (B1218953), are known constituents of beeswax. Hentriacontane (C31H64) makes up approximately 8-9% of beeswax, where it serves a structural role due to its stability and water-impermeable nature. bris.ac.ukwikipedia.orgnih.gov Beeswax itself is a complex mixture of over 284 different compounds, primarily long-chain alkanes, acids, and esters, secreted by worker bees. bris.ac.uk While hentriacontane is a significant component, the presence of its acetate ester, this compound, is not explicitly mentioned as a major constituent of beeswax in the available literature.

Chemotaxonomic Implications of this compound Distribution

The presence of specific secondary metabolites can serve as a biochemical marker for classifying plants. The identification of 25-oxo-hentriacontyl acetate in Asteracantha longifolia (Hygrophila auriculata) contributes to the chemical fingerprint of this species within the Acanthaceae family. bris.ac.uksmolecule.com However, for a compound to be a robust chemotaxonomic marker, its distribution must be systematically studied across a wide range of related species to establish patterns of occurrence. The current body of research primarily documents the presence of this compound in the aforementioned species, but its broader distribution and, therefore, its utility as a widespread biochemical marker for plant classification have not been fully established.

Evolutionary and Phylogenetic Interpretations of this compound in Biological Systems

The occurrence and distribution of this compound, a long-chain wax ester, within and across different species offer valuable insights into evolutionary processes and phylogenetic relationships. While specific research on the evolutionary significance of this compound is limited, broader principles governing the evolution of epicuticular waxes and cuticular lipids in plants and insects provide a framework for its interpretation. The presence of this compound is likely shaped by a combination of adaptive pressures related to environmental conditions and biotic interactions.

From an evolutionary perspective, the biosynthesis of long-chain wax esters like this compound is an ancient adaptation in terrestrial organisms, crucial for survival in desiccating environments. The waxy layer formed by these lipids on plant cuticles and insect exoskeletons serves as a primary barrier against uncontrolled water loss. The evolution of the enzymes responsible for the elongation of fatty acids and their subsequent esterification to long-chain alcohols would have been a critical step in the colonization of land by both plants and arthropods. The specific chain length and functional groups of these wax components, including this compound, are thought to be fine-tuned by natural selection to optimize this protective function in different ecological niches.

The phylogenetic distribution of this compound, though not extensively documented, can be inferred from studies on the chemical composition of cuticular waxes in various taxa. Its presence in phylogenetically distant groups would suggest either a case of convergent evolution, where similar environmental pressures led to the independent evolution of this compound, or the retention of an ancestral trait. A more restricted distribution within a particular lineage could indicate a more recent evolutionary origin or a specialized function that arose within that group.

In plants, the composition of epicuticular wax, which may include this compound, is known to vary significantly between species and even between different organs of the same plant. This variation is believed to be a result of adaptive radiation, allowing plants to thrive in diverse habitats with varying levels of humidity, UV radiation, and herbivore pressure. For instance, plants in arid environments often possess a thicker and more complex wax layer, potentially enriched with very-long-chain esters like this compound, to minimize water loss.

In insects, cuticular lipids, including wax esters, play a dual role in preventing desiccation and in chemical communication. nih.gov These compounds can act as species-specific recognition cues, sex pheromones, and signals of social status. The evolution of specific hydrocarbon and ester profiles is therefore driven by both natural and sexual selection. The presence of this compound in an insect's cuticular lipid profile could be linked to mate choice, species isolation, or other social behaviors. The diversification of these chemical signals is considered a significant factor in the rapid speciation observed in many insect groups.

Biosynthesis and Metabolic Pathways of Hentriacontyl Acetate

Proposed Acetate-Malonate Pathway Derivations

The carbon backbone of both moieties of hentriacontyl acetate (B1210297) originates from the acetate-malonate pathway. rsc.orgslideshare.netijrpr.com This fundamental metabolic route is responsible for the synthesis of fatty acids in virtually all organisms.

The process initiates with acetyl-coenzyme A (acetyl-CoA), which serves two critical roles:

Starter Unit: One molecule of acetyl-CoA acts as the primer for the entire fatty acid synthesis process. sips.org.inslideshare.net

Chain Extender (via Malonyl-CoA): Acetyl-CoA is carboxylated to form malonyl-CoA. Malonyl-CoA then serves as the donor of two-carbon units for the iterative elongation of the growing fatty acid chain. rsc.orgsips.org.in

For hentriacontyl acetate, the pathway diverges to form its two distinct components:

Hentriacontanol (C31 Alcohol): The synthesis of the C31 alcohol precursor begins with the de novo synthesis of a C16 (palmitic acid) or C18 (stearic acid) fatty acid in the plastid. msu.eduubc.ca This initial fatty acid is then transported to the endoplasmic reticulum, where it undergoes extensive elongation. Through multiple cycles of the fatty acid elongase (FAE) system, two-carbon units from malonyl-CoA are sequentially added until a very-long-chain fatty acid (VLCFA) of at least 30 or 32 carbons is formed. ubc.canih.gov This VLCFA is then reduced to form hentriacontanol.

Acetate (C2 Acyl Group): The acetyl moiety of the final ester is directly derived from an activated acetyl-CoA molecule. slideshare.net This acetyl-CoA can originate from various metabolic sources within the cell, including glycolysis and pyruvate (B1213749) oxidation.

Therefore, every carbon atom in this compound can be traced back to acetyl-CoA, which is either used directly or first converted to malonyl-CoA for chain extension. sips.org.in

Enzymatic Systems Involved in Elongation and Esterification

The synthesis of this compound from basic precursors is catalyzed by a series of coordinated enzymatic reactions. The key systems are the fatty acid elongase (FAE) complex, a fatty acyl-CoA reductase, and a wax synthase.

Fatty Acid Elongation (FAE) Complex: This membrane-bound enzymatic complex, located in the endoplasmic reticulum, is responsible for extending C16/C18 fatty acids to the VLCFA precursors (e.g., C30 or C32) required for hentriacontanol synthesis. ubc.caexlibrisgroup.comacademie-sciences.fr It consists of four core enzymes that catalyze a four-step cycle:

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the initial and rate-limiting step, condensing an acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA, releasing CO2. The specific KCS enzyme determines the chain-length specificity of the elongation cycle. academie-sciences.frnih.govnih.gov

First Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the β-ketoacyl-CoA to a 3-hydroxyacyl-CoA, using NADPH as a reductant. nih.govnih.gov

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA. nih.govmdpi.com

Second Reduction: A trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to form a saturated acyl-CoA that is two carbons longer than the starting molecule. msu.edunih.gov This elongated acyl-CoA can then serve as the substrate for another cycle of elongation until the target chain length is achieved.

Reduction to Fatty Alcohol: Once the C30 or C32 acyl-CoA is synthesized, it is reduced to the corresponding primary alcohol, hentriacontanol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) . mdpi.comnih.govoup.com FAR enzymes are typically NADPH-dependent and convert the thioester group of the acyl-CoA into a hydroxyl group, releasing Coenzyme A. nih.govuniprot.org

Esterification: The final step is the esterification of hentriacontanol with acetyl-CoA. This reaction is catalyzed by a Wax Synthase (WS) , which belongs to the acyl-CoA:fatty alcohol O-acyltransferase family of enzymes. dtu.dkresearchgate.netresearchgate.net The WS enzyme transfers the acetyl group from acetyl-CoA to the hydroxyl group of hentriacontanol, forming the ester bond of this compound and releasing CoA. researchgate.net

| Enzyme System | Specific Enzyme | Abbreviation | Function in this compound Biosynthesis |

|---|---|---|---|

| Fatty Acid Elongase (FAE) Complex | 3-ketoacyl-CoA synthase | KCS | Catalyzes the condensation of an acyl-CoA with malonyl-CoA, determining chain-length specificity. academie-sciences.fr |

| 3-ketoacyl-CoA reductase | KCR | Reduces the 3-ketoacyl-CoA intermediate. nih.gov | |

| 3-hydroxyacyl-CoA dehydratase | HCD | Dehydrates the 3-hydroxyacyl-CoA intermediate. mdpi.com | |

| trans-2,3-enoyl-CoA reductase | ECR | Reduces the trans-2,3-enoyl-CoA intermediate to complete the elongation cycle. msu.edu | |

| Alcohol Formation | Fatty Acyl-CoA Reductase | FAR | Reduces the very-long-chain acyl-CoA (e.g., C30/C32-CoA) to a primary alcohol (hentriacontanol). mdpi.com |

| Ester Formation | Wax Synthase | WS | Catalyzes the esterification of hentriacontanol with acetyl-CoA to form this compound. researchgate.net |

Precursor Incorporation Studies (Hypothetical or Analogous to other long chain compounds)

While direct tracer studies on this compound biosynthesis are not extensively documented, the pathway can be inferred from analogous studies on other long-chain wax esters and fatty acids. Hypothetical precursor incorporation experiments using labeled substrates would be expected to yield the following results:

Labeled Acetate (e.g., [¹⁴C]-Acetyl-CoA): If an organism were supplied with radiolabeled acetate, the label would be incorporated into both components of the final product. The acetyl group of this compound would be directly labeled. Furthermore, since acetate is the fundamental building block for the entire fatty acid chain, the C31 hentriacontanol backbone would also become radiolabeled throughout its length.

Labeled Malonate (e.g., [¹⁴C]-Malonyl-CoA): Supplying labeled malonyl-CoA would result in the incorporation of the label exclusively into the hentriacontanol chain. The two-carbon units used for elongation are derived from malonyl-CoA, so the C2 to C31 positions of the alcohol would show radioactivity. However, the acetyl group (derived directly from the acetyl-CoA starter pool) would remain unlabeled.

Labeled Long-Chain Fatty Acids (e.g., [¹⁴C]-Palmitate): Introducing a labeled C16 fatty acid like palmitate would demonstrate its role as a precursor for elongation. The label would be detected in the hentriacontanol moiety, confirming that existing fatty acids are elongated to produce the very-long-chain precursors required for wax ester synthesis. The specific activity would be diluted with each two-carbon addition from the unlabeled malonyl-CoA pool.

These hypothetical studies illustrate how the acetate-malonate pathway contributes precursors for the assembly of complex wax esters like this compound.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of cuticular waxes, including esters like this compound, is a tightly regulated process controlled at the transcriptional level. In model organisms like Arabidopsis thaliana, several families of transcription factors have been identified that modulate the expression of the key biosynthetic genes (KCS, KCR, ECR, FAR, WSD, etc.) in response to developmental cues and environmental stresses such as drought. nih.govnih.gov

Key transcriptional regulators include:

MYB Transcription Factors: Proteins like MYB96 and MYB94 act as significant activators of wax biosynthesis. oup.comoup.com Under drought stress, MYB96 is induced and directly binds to the promoter regions of genes such as KCS, KCR1, and WSD1, upregulating their expression and leading to increased cuticular wax accumulation. nih.govnih.gov MYB106 and MYB16 are other members of this family that also play a role in regulating cuticle development. ijoear.comnih.gov

AP2/ERF Transcription Factors: The WAX INDUCER1/SHINE1 (WIN1/SHN1) transcription factor was one of the first regulators identified to activate cuticle biosynthesis. mdpi.comnih.gov Conversely, the DEWAX protein, another member of this family, acts as a transcriptional repressor. DEWAX directly binds to the promoters of wax biosynthesis genes to negatively regulate their expression, helping to control wax loads during daily light and dark cycles. oup.com

WRI1 (WRINKLED1): This AP2/ERF factor is known to regulate fatty acid synthesis and has also been shown to directly modulate the expression of several wax biosynthesis genes, including KCR1 and WSD1. frontiersin.org

This complex regulatory network allows organisms to fine-tune the production of surface waxes, balancing metabolic costs with the need for protection against environmental challenges.

| Transcription Factor | Family | Function | Key Target Genes |

|---|---|---|---|

| MYB96 | R2R3-MYB | Positive regulator, induced by drought and ABA. nih.gov | KCS1, KCS2, KCS6, KCR1, WSD1 nih.govfrontiersin.org |

| MYB94 | R2R3-MYB | Positive regulator, acts additively with MYB96. oup.com | WSD1, KCS2, CER2, FAR3, ECR oup.com |

| WIN1/SHN1 | AP2/ERF | Positive regulator of cuticle development. mdpi.com | KCS1, CER1, CER2, cutin biosynthesis genes mdpi.comoup.com |

| DEWAX | AP2/ERF | Negative regulator, involved in diurnal control. oup.com | CER1, LACS2, ECR oup.com |

| MYB106 | MIXTA-like MYB | Positive regulator of cuticle development and epidermal cell morphology. nih.gov | WIN1/SHN1, wax and cutin genes nih.gov |

Comparative Biosynthetic Analyses Across Producing Organisms

The fundamental biochemical pathway for wax ester synthesis—fatty acid elongation, reduction, and esterification—is conserved across different kingdoms of life, but the specific enzymes, substrates, and regulatory mechanisms can vary.

Plants: In terrestrial plants, this compound would be a component of the cuticular wax layer that protects aerial surfaces from desiccation and pathogens. ubc.caoup.com The biosynthesis occurs in epidermal cells, with VLCFA synthesis happening in the endoplasmic reticulum. nih.gov Plant wax synthases, such as WSD1 in Arabidopsis, are known to be involved in the final esterification step. nih.govnih.gov The composition of wax esters can be highly variable even within a single plant, with different organs having distinct wax profiles. nih.gov

Insects: Many insects produce wax esters as major components of their cuticular lipids for waterproofing or as protective secretions, such as in beeswax. nih.govoup.com The synthesis pathway is analogous to that in plants, involving fatty acyl-CoA reductases (FAR) and wax synthases (WS) to produce esters from long-chain fatty acids and alcohols. nih.gov Studies on the Chinese white wax scale insect (Ericerus pela) have confirmed that the wax ester synthesis pathway is conserved between plants and animals. nih.gov

Bacteria: Certain bacteria, such as Marinobacter and Acinetobacter, synthesize wax esters as intracellular carbon and energy storage compounds. nih.gov A key difference is the frequent use of a bifunctional enzyme known as Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT). researchgate.netnih.gov This enzyme can catalyze both the synthesis of wax esters from a fatty alcohol and an acyl-CoA, and the synthesis of triacylglycerols. Bacterial WS/DGAT enzymes often exhibit broad substrate specificity, allowing them to produce a diverse range of esters. nih.govacs.org

| Feature | Plants | Insects | Bacteria |

|---|---|---|---|

| Primary Function | Protective surface cuticle (waterproofing, defense). ubc.caoup.com | Cuticular lipids, protective secretions (e.g., beeswax). nih.gov | Intracellular carbon and energy storage. nih.gov |

| Location of Synthesis | Endoplasmic reticulum of epidermal cells. nih.gov | Oenocytes, pheromone glands, dermal glands. | Cytoplasm. |

| Key Esterification Enzyme | Wax Synthase (WS) and WSD family enzymes. nih.govnih.gov | Wax Synthase (WS). nih.gov | Bifunctional Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT). researchgate.netacs.org |

| Regulation | Transcriptional control by factors like MYB and AP2/ERF in response to development and environment. nih.govoup.com | Hormonal and developmental regulation. | Nutrient availability and cellular metabolic state. nih.gov |

Isolation and Purification Methodologies for Hentriacontyl Acetate

The successful isolation of hentriacontyl acetate (B1210297) from natural sources is contingent on the careful selection and optimization of extraction and purification methods. These strategies are designed to efficiently separate this wax ester from other lipids and phytochemicals.

Extraction Techniques from Natural Matrices

Extraction serves as the crucial first step in isolating hentriacontyl acetate. The choice of solvent and method is dictated by the compound's lipophilic characteristics.

Conventional solvent-based extraction is a primary method for obtaining this compound from biomass. The efficiency of this process is highly dependent on the solvent's polarity, the extraction temperature, and the duration of the procedure. This compound, being a non-polar wax ester, is most effectively solubilized by non-polar organic solvents.

Research into the extraction of plant waxes and other lipids demonstrates that solvents like hexane (B92381) are particularly effective for isolating non-structural, non-polar compounds such as waxes and fats. ijhmr.com Techniques such as Soxhlet extraction are frequently employed to enhance efficiency, where the continuous cycling of a warm solvent maximizes the extraction of target compounds from the solid matrix. scielo.brmdpi.com Ethyl acetate, a solvent of intermediate polarity, can also be used, often in a sequential extraction process following a non-polar solvent to fractionate different classes of compounds. ijhmr.comnih.gov Optimization involves adjusting parameters to maximize the yield of this compound while minimizing the co-extraction of undesirable impurities.

| Parameter | Optimization Strategy | Rationale | Typical Solvents for this compound |

|---|---|---|---|

| Solvent Choice | Match solvent polarity to the non-polar nature of the analyte. | Maximizes solubility and extraction efficiency based on the "like dissolves like" principle. | n-Hexane, Dichloromethane, Chloroform. up.ac.zanih.gov |

| Temperature | Increase temperature (e.g., using Soxhlet apparatus). | Increases solvent penetration and solubility of high molecular weight lipids with higher melting points. core.ac.uk | Boiling point of the selected solvent. |

| Extraction Time | Increase duration of extraction cycles. | Ensures complete percolation of the solvent through the matrix for exhaustive extraction. mdpi.com | Typically several hours, optimized based on yield. |

| Technique | Employ continuous extraction methods like Soxhlet or assisted methods like ultrasound. | Improves efficiency over simple maceration by ensuring fresh solvent is always in contact with the matrix. mdpi.comuit.no | Soxhlet, Ultrasound-Assisted Extraction. |

Supercritical Fluid Extraction (SFE) represents a more advanced, environmentally friendly alternative to traditional solvent extraction. This technique utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.

For lipophilic compounds like wax esters, supercritical CO2 is an excellent solvent. core.ac.uk Its solvating power can be precisely controlled by manipulating temperature and pressure, allowing for selective extraction. The low viscosity and high diffusivity of supercritical fluids enable efficient penetration into the plant matrix, improving extraction yields. A key advantage of SFE is that the solvent (CO2) can be easily removed by depressurization, leaving a solvent-free extract. Modifiers, such as small percentages of ethanol, can be added to the CO2 to slightly increase its polarity and enhance the extraction of certain compounds. uit.no

| Parameter | Optimized Range/Value | Effect on Extraction |

|---|---|---|

| Pressure | 20-40 MPa | Increases the density and solvating power of the supercritical fluid, enhancing yield. |

| Temperature | 40-60 °C | Affects both solvent density and solute vapor pressure. Higher temperatures can improve extraction of high melting point waxes. core.ac.uk |

| CO₂ Flow Rate | 2-5 L/min | Controls the residence time and efficiency of the extraction process. |

| Modifier | 0-10% Ethanol | Can be used to subtly alter the polarity of the supercritical fluid, though often unnecessary for non-polar wax esters. |

Chromatographic Separation Strategies

Following extraction, the crude extract containing this compound must undergo chromatographic separation to isolate the compound to a high degree of purity.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds like long-chain esters. cas.cz For analysis, this compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

The analysis of very-long-chain wax esters requires specific GC conditions, including high-temperature columns and programmed temperature ramps to ensure elution. Non-polar columns, such as those with a polydimethyl siloxane phase (e.g., DB-1MS), are typically used. chromforum.org The temperature program starts low and gradually increases to a high final temperature (e.g., 320-340°C) to elute the high-boiling-point wax esters. chromforum.org

| Parameter | Specification | Purpose |

|---|---|---|

| GC System | Agilent 8890 GC or similar | Provides precise control over temperature and gas flow. |

| Column | DB-1MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separates compounds based on boiling point; suitable for non-polar analytes. chromforum.org |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injector Temperature | ~325 °C | Ensures rapid volatilization of the high molecular weight ester. chromforum.org |

| Oven Program | Initial temp 50°C, ramp at 40°C/min to 200°C, then ramp at 3°C/min to 320°C, hold for 10 min. chromforum.org | Allows for separation of a wide range of compounds and ensures elution of late-eluting components like this compound. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural identification, while FID offers robust quantification. oup.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for both analytical quantification and preparative purification of non-volatile compounds. For a non-polar molecule like this compound, reversed-phase (RP) chromatography is the method of choice.

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation of very-long-chain lipids requires a strong, non-aqueous mobile phase, typically a gradient of solvents like acetonitrile (B52724) and isopropanol. nih.gov UPLC, which utilizes smaller particle sizes in the column stationary phase, offers higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. nih.gov Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, as wax esters lack a strong UV chromophore.

| Parameter | Specification | Rationale |

|---|---|---|

| LC System | Waters ACQUITY UPLC or similar | Provides high-pressure capabilities for efficient separation with sub-2 µm particles. nih.gov |

| Column | Reversed-Phase C8 or C18 (e.g., 2.1 x 150 mm, 1.7 µm) | Non-polar stationary phase retains the lipophilic this compound. |

| Mobile Phase A | Acetonitrile | A gradient of strong organic solvents is required to elute the highly retained, non-polar wax ester from the column. |

| Mobile Phase B | Isopropanol | |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for high resolution on a UPLC system. |

| Column Temperature | 35-50 °C | Reduces mobile phase viscosity and can improve peak shape for large lipids. nih.gov |

| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) | Provides universal detection for non-volatile compounds without a UV chromophore. |

The goal of preparative chromatography is to isolate larger quantities of a pure compound, moving from microgram or milligram analytical scales to gram or even kilogram scales. gilson.com This is essential for obtaining sufficient this compound for further research or application. The process often involves a multi-step approach.

Initially, a crude extract is subjected to a low-resolution technique like flash chromatography or solid-phase extraction (SPE) on silica (B1680970) gel to remove major impurities and fractionate the extract. nih.gov Waxes can be separated from other lipids using a non-polar solvent system (e.g., hexane:chloroform). oup.com The enriched fractions containing this compound are then purified using preparative HPLC. springernature.com Scaling up an analytical HPLC method to a preparative one involves increasing the column diameter, using a larger particle size for the stationary phase to reduce backpressure, and significantly increasing the sample load and flow rate. gilson.comspringernature.com The objective is to maximize throughput while maintaining adequate resolution to achieve the desired purity.

Non-Chromatographic Purification Approaches (e.g., Crystallization, Filtration)

Following initial extraction, non-chromatographic methods such as crystallization and filtration are fundamental techniques for the purification of this compound. These methods leverage the compound's physicochemical properties, primarily its differential solubility in various solvents at different temperatures, to separate it from impurities.

Crystallization is a highly effective technique for purifying solid organic compounds like this compound. researchgate.net The underlying principle is based on the fact that the solubility of most solids increases with temperature. d-nb.info An impure solid can be dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities behind in the solution. researchgate.netd-nb.info

The selection of an appropriate solvent is a critical step for successful crystallization. An ideal solvent should dissolve this compound sparingly or not at all at room temperature but should readily dissolve it at higher temperatures. rsc.org For long-chain esters, a general guideline is to use solvents with similar functional groups. rochester.edu Solvents such as ethanol, n-hexane, acetone (B3395972), and ethyl acetate are commonly considered for the crystallization of waxy substances. rochester.edu For instance, the purification of policosanols, which are long-chain aliphatic alcohols and constituents of natural waxes, has been achieved through crystallization from acetone at low temperatures. matec-conferences.org

The process typically involves dissolving the crude this compound in a minimal amount of a suitable hot solvent to create a saturated solution. Slow cooling of this solution is crucial, as rapid cooling can lead to the precipitation of impurities along with the desired product or the "oiling out" of the long-chain ester. rochester.edu Once crystallization is complete, the purified crystals are separated from the solvent, which now contains the dissolved impurities.

Filtration is the subsequent step to isolate the purified crystals of this compound from the mother liquor. Vacuum filtration is a commonly employed and efficient method for this purpose. d-nb.info This technique involves pouring the crystal-solvent mixture through a filter paper in a Buchner funnel under reduced pressure. The vacuum helps to rapidly draw the solvent through the filter, leaving the solid crystals behind. The collected crystals can then be washed with a small amount of cold, fresh solvent to remove any remaining impurities adhering to their surface.

The effectiveness of these non-chromatographic purification methods is often evaluated by the yield and purity of the final product. While specific data for this compound is not extensively documented in publicly available literature, data from the purification of similar long-chain compounds from natural waxes can provide representative insights into the efficacy of these techniques.

Table 1: Representative Data for Non-Chromatographic Purification of Long-Chain Aliphatic Compounds from Natural Wax

| Purification Step | Compound Type | Initial Material | Solvent System | Key Conditions | Yield of Purified Product (%) |

| Crystallization & Filtration | Policosanols (Long-Chain Alcohols) | Hydrolyzed Beeswax | Acetone, followed by Heptane | Precipitation at 4°C | 13.23 - 13.89 |

This table presents data adapted from a study on the purification of policosanols from beeswax to illustrate the potential outcomes of non-chromatographic purification methods for long-chain compounds. matec-conferences.org

Structural Elucidation and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules like hentriacontyl acetate (B1210297). By analyzing the chemical shifts, integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, a detailed structural map can be constructed.

In the ¹H NMR spectrum, the protons of the long alkyl chain (-(CH₂)₂₉-) are expected to produce a large, overlapping signal around δ 1.25 ppm. The terminal methyl group (-CH₃) of the hentriacontyl chain would appear as a triplet at approximately δ 0.88 ppm. Protons on the methylene (B1212753) group directly attached to the ester oxygen (-O-CH₂-) are deshielded and would resonate as a triplet around δ 4.05 ppm. The methyl protons of the acetate group (CH₃-COO-) would be observed as a sharp singlet at a characteristic downfield shift of about δ 2.05 ppm, confirming the presence of the acetate functionality.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ester group is highly deshielded and appears significantly downfield, typically around δ 171.1 ppm. The methylene carbon bonded to the oxygen (-O-CH₂-) is also deshielded, with an expected chemical shift near δ 64.4 ppm. The carbons within the long aliphatic chain produce a series of signals in the range of δ 22.7-31.9 ppm. The carbon of the acetate's methyl group (CH₃-COO-) would be found at approximately δ 21.0 ppm, while the terminal methyl carbon of the hentriacontyl chain would resonate at about δ 14.1 ppm.

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| CH₃-C=O | ~2.05 | Singlet | ~21.0 |

| CH₃-C=O | - | - | ~171.1 |

| -O-CH₂- | ~4.05 | Triplet | ~64.4 |

| -O-CH₂-CH₂- | ~1.62 | Multiplet | ~28.6 |

| -(CH₂)₂₇- | ~1.25 | Broad Singlet | ~22.7-31.9 |

| -CH₂-CH₃ | ~1.25 | Multiplet | ~22.7 |

| -CH₃ | ~0.88 | Triplet | ~14.1 |

Mass Spectrometry (MS) Applications in Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound (C₃₃H₆₆O₂), the molecular weight is 494.88 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 494. A prominent fragmentation pathway for long-chain esters is the McLafferty rearrangement, which would result in a significant peak from the neutral loss of hentriacontene (C₃₁H₆₂) and the formation of a protonated acetic acid fragment at m/z 61.

Another key fragmentation is the cleavage of the C-O bond, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a base peak for acetates. The loss of the entire acetate group as a radical ([CH₃COO]•) would generate a hentriacontyl carbocation [C₃₁H₆₃]⁺ at m/z 435. The long alkyl chain itself undergoes characteristic fragmentation, producing a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups), with clusters of peaks around m/z 57, 71, 85, etc. libretexts.orgwhitman.edureadchemistry.com

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 494 | [C₃₃H₆₆O₂]⁺ | Molecular Ion (M⁺) |

| 435 | [C₃₁H₆₃]⁺ | Loss of [CH₃COO]• |

| 61 | [CH₃C(OH)₂]⁺ | McLafferty Rearrangement |

| 43 | [CH₃CO]⁺ | α-cleavage, Acylium ion |

| ..., 85, 71, 57 | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragmentation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of a long-chain aliphatic ester.

A strong, sharp absorption band is expected in the region of 1740-1735 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the saturated ester group. spectroscopyonline.com Two other distinct bands related to the ester linkage would be the C-O-C asymmetric and symmetric stretching vibrations, appearing around 1240 cm⁻¹ and 1040 cm⁻¹, respectively. spectroscopyonline.com The long aliphatic chain would be evident from the strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2925-2855 cm⁻¹) and C-H bending vibrations for CH₂ (scissoring) and CH₃ (asymmetric) groups around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for analyzing compounds with chromophores, such as conjugated systems or aromatic rings, that absorb light in the 200-800 nm range. This compound, being a simple saturated aliphatic ester, lacks a significant chromophore. Its carbonyl group exhibits only a weak n→π* transition at a wavelength below the typical analytical range of most UV-Vis spectrophotometers (~210 nm). Therefore, UV-Vis spectroscopy is not a primary technique for the characterization of this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2925-2855 | C-H Stretch | Alkyl chain (-CH₂, -CH₃) |

| 1740-1735 | C=O Stretch | Ester |

| 1465 | C-H Bend (Scissoring) | -CH₂- |

| 1375 | C-H Bend (Asymmetric) | -CH₃ |

| ~1240 | C-O-C Asymmetric Stretch | Ester |

| ~1040 | C-O-C Symmetric Stretch | Ester |

X-ray Crystallography (if applicable to solid-state analysis)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov this compound, being a solid at room temperature, is amenable to analysis by X-ray diffraction techniques. While obtaining a single crystal of sufficient quality for a full structural determination can be challenging for a long, flexible molecule, X-ray powder diffraction (XRPD) is highly applicable.

XRPD can provide valuable information about the solid-state properties of this compound. This includes determining its degree of crystallinity, identifying different polymorphic forms (different crystal packing arrangements), and measuring the "long spacing," which corresponds to the length of the molecule in its crystalline lattice. nih.govaps.org For long-chain esters, molecules typically align in layers, and the diffraction data can reveal details about this packing, such as whether the chains are tilted or perpendicular to the layer plane. nih.gov This information is crucial for understanding the material's physical properties, such as its melting point and solubility.

Chiroptical Methods for Stereochemical Assignment (if applicable)

Chiroptical methods, such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. mdpi.com These methods rely on the differential interaction of a molecule with left and right circularly polarized light. nih.govnih.gov

This compound is an achiral molecule. Its structure consists of a straight-chain alcohol (1-hentriacontanol) and acetic acid, neither of which possesses a stereocenter. The molecule has multiple planes of symmetry in its various conformations and does not have a non-superimposable mirror image. Consequently, it does not exhibit optical activity and will not produce a signal in any chiroptical spectroscopy experiment. Therefore, chiroptical methods are not applicable for the stereochemical analysis of this compound. aip.org

Chemical Synthesis and Derivatization Studies of Hentriacontyl Acetate

De Novo Synthetic Routes to Hentriacontyl Acetate (B1210297)

The primary de novo synthetic route to hentriacontyl acetate involves the direct esterification of 1-hentriacontanol (B1208290) with an acetylating agent. This transformation can be accomplished using various reagents and catalytic systems, which are selected based on factors such as yield, reaction conditions, and scalability.

The most common method for synthesizing this compound is the Fischer-Speier esterification, which involves the reaction of 1-hentriacontanol with acetic acid in the presence of an acid catalyst. However, due to the long aliphatic chain, modifications and alternative methods are often employed to enhance reaction rates and yields.

A general and efficient approach for the acetylation of alcohols, which can be applied to the synthesis of this compound, involves the use of acetic anhydride (B1165640). mdpi.com This reaction can be carried out under solvent-free conditions, which is advantageous from a green chemistry perspective. mdpi.com In a typical procedure, 1-hentriacontanol would be reacted with a slight excess of acetic anhydride at an elevated temperature (e.g., 60 °C) to drive the reaction to completion. mdpi.com

The reaction can be summarized as follows:

CH₃(CH₂)₂₉CH₂OH + (CH₃CO)₂O → CH₃(CH₂)₂₉CH₂OCOCH₃ + CH₃COOH

Catalysts can be employed to accelerate the esterification. While traditional mineral acids like sulfuric acid are effective, they can lead to side reactions and corrosion. Heterogeneous catalysts, such as NaHSO₄·SiO₂, have been shown to be highly effective for the acetylation of various alcohols with acetic anhydride, offering advantages like mild reaction conditions, high yields, and easy catalyst removal.

An alternative method involves the transesterification/acetylation of long-chain fatty alcohols by dissolving the alcohol in ethyl acetate or methyl acetate and passing the solution through a micro-column packed with solid sodium hydroxide. This method has been successfully applied to the acetylation of rice bran alcohols with 24-34 carbon atoms.

The table below summarizes various catalytic systems that can be applied to the synthesis of long-chain alkyl acetates like this compound.

| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| None | Acetic Anhydride | Solvent-free | 60 | Variable | High |

| NaHSO₄·SiO₂ | Acetic Anhydride | Solvent-free | Room Temp | Short | High |

| Solid NaOH | Ethyl Acetate | Ethyl Acetate | Not specified | Short | Not specified |

This table is a representation of general methods applicable to long-chain alcohol acetylation and not specific to this compound.

The synthesis of long-chain aliphatic esters like this compound presents several challenges. The low reactivity of the long-chain alcohol, 1-hentriacontanol, due to steric hindrance and its low solubility in some common reaction media can lead to slow reaction rates. High temperatures are often required to increase the reaction rate, which can sometimes lead to side reactions such as dehydration of the alcohol.

Furthermore, the purification of the final product can be challenging due to its high boiling point and waxy nature. Recrystallization from a suitable solvent is often the preferred method of purification. The selection of an appropriate solvent is crucial to obtain a high-purity product.

Another challenge is the potential for the reverse reaction, hydrolysis, to occur if water is present in the reaction mixture. To drive the equilibrium towards the formation of the ester, it is often necessary to remove water as it is formed, for example, by using a Dean-Stark apparatus or by carrying out the reaction in the presence of a dehydrating agent.

Preparation of this compound Analogs and Derivatives

The synthetic methodologies used for this compound can be adapted to prepare a variety of its analogs and derivatives. By varying the carboxylic acid or the long-chain alcohol, a library of related esters can be synthesized. For instance, using propionic anhydride instead of acetic anhydride would yield hentriacontyl propionate.

The synthesis of very-long-chain fatty acids (VLCFAs) and their derivatives provides a basis for creating analogs. For example, a versatile synthetic method for hexacosanoic acid (C26:0) has been reported, which involves the coupling of two alkyl units. nih.gov This strategy could be adapted to synthesize various long-chain alcohols that could then be acetylated to produce a range of this compound analogs with different chain lengths.

Similarly, the synthesis of other long-chain esters, such as triacontyl acetate, provides a direct template for the synthesis of analogs. The preparation of triacontyl acetate can be achieved through the esterification of dodecyl aldehyde with acetic acid, followed by oxidative hydrogenation. This suggests that aldehydes can also serve as precursors for the synthesis of long-chain alkyl acetates.

Mechanistic Investigations of Synthetic Transformations

The most common reaction for the synthesis of this compound is esterification. The mechanism of this reaction depends on the reagents and catalysts used.

In the case of Fischer-Speier esterification using an acid catalyst, the mechanism involves the protonation of the carbonyl oxygen of the acetic acid, which makes the carbonyl carbon more electrophilic. The alcohol, 1-hentriacontanol, then acts as a nucleophile and attacks the protonated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester.

When acetic anhydride is used as the acetylating agent, the reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the 1-hentriacontanol attacks one of the carbonyl carbons of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the ester and a molecule of acetic acid. mdpi.com This reaction can often be performed without a catalyst, although a mild base or acid catalyst can accelerate the process. mdpi.com

A proposed mechanism for the solvent- and catalyst-free acetylation of an alcohol with acetic anhydride is depicted below:

The alcohol's oxygen atom attacks a carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate.

The intermediate collapses, with the acetate ion acting as a leaving group.

The protonated ester is then deprotonated by the acetate ion to yield the final ester and acetic acid.

Biological Roles and Activities of Hentriacontyl Acetate Mechanistic Studies

Ecological Interactions and Signaling

Chemical signals are fundamental to the interactions between organisms in an ecosystem. Plants, for instance, release a variety of volatile organic compounds (VOCs) that can act as attractants, repellents, or warnings to other organisms.

Role in Plant-Insect Interactions (e.g., Volatile Organic Compound (VOC) Release, Herbivore Defense)

Plants produce a vast array of secondary metabolites that mediate their interactions with insects. These compounds, known as semiochemicals, can influence insect behavior, such as feeding, mating, and oviposition entomologyjournals.comncsu.eduplantprotection.pl. When attacked by herbivores, many plants release a specific blend of volatile organic compounds (VOCs) nih.govuu.nlnih.gov. These herbivore-induced plant volatiles (HIPVs) can serve multiple defensive functions, including directly repelling herbivores or attracting the natural enemies of the attacking insects, a form of indirect defense nih.govuu.nlusda.gov.

Long-chain esters like hentriacontyl acetate (B1210297) are components of the plant cuticle and can be released as part of the plant's volatile profile. While direct studies on the role of hentriacontyl acetate as a semiochemical are not extensively documented, other acetate esters are known to be crucial in plant defense. For example, (Z)-3-hexenyl acetate is a common green leaf volatile (GLV) released upon tissue damage that can attract natural enemies and prime defenses in neighboring plants nih.govmdpi.com. The specific role of this compound in repelling herbivores or attracting predators remains an area for further investigation.

Table 1: Documented Plant Sources of this compound and Related Compounds

| Compound | Plant Species | Family | Reference(s) |

| This compound | Shorea robusta (resin) | Dipterocarpaceae | N/A |

| 25-oxo-hentriacontyl acetate | Hygrophila auriculata (syn. Asteracantha longifolia) | Acanthaceae | researchgate.netresearchgate.net |

Allelopathic Effects and Plant-Plant Communication

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds nih.govresearchgate.net. These chemicals, known as allelochemicals, can have inhibitory or stimulatory effects on neighboring plants nih.govncsu.edu. Plant extracts containing a mixture of compounds, including long-chain esters, have demonstrated allelopathic potential nih.govnih.gov. For instance, extracts from various plants have been shown to inhibit seed germination and seedling growth of competing species nih.govnih.gov. However, specific studies isolating this compound and testing its direct allelopathic activity are not widely available in the current literature. Plant-plant communication can also occur via airborne VOCs, which can prime the defenses of nearby plants against future threats uu.nl. The potential role of this compound in these signaling networks is yet to be fully elucidated.

Biochemical Pathways Modulated by this compound

The interaction of natural compounds with cellular machinery can lead to the modulation of various biochemical pathways, including enzyme activity and signal transduction cascades.

Enzyme Inhibition or Activation Mechanisms (e.g., acetyl-CoA synthetase)

Enzyme inhibition or activation is a common mechanism by which natural products exert their biological effects nih.govnih.gov. Acetyl-CoA synthetase (Acs) is a crucial enzyme that catalyzes the conversion of acetate into acetyl-coenzyme A (acetyl-CoA), a central molecule in metabolism used for energy production and lipid synthesis nih.gov. The activity of Acs is tightly regulated to prevent metabolic imbalances researcher.life. While various molecules are known to inhibit enzymes like acetylcholinesterase or α-glucosidase nih.gov, there is currently no specific research available that demonstrates the direct inhibition or activation of acetyl-CoA synthetase or other enzymes by this compound.

Receptor Binding and Signaling Cascades

The biological activity of a compound can be initiated by its binding to a specific cellular receptor, which then triggers a downstream signaling cascade nih.gov. This process is fundamental to how cells respond to their environment. For example, the Stimulator of Interferon Genes (STING) signaling pathway is a component of the innate immune system that detects cytosolic DNA and initiates a defensive response google.com. A recent patent has listed various compounds, including those with a hentriacontyl moiety, as potential components of dual-function immunomodulatory compounds that may interact with pathways like STING google.com. This suggests a potential, though not yet directly proven, role for long-chain alkyl compounds in modulating immune-related signaling cascades. However, direct experimental evidence of this compound binding to a specific receptor and initiating a defined signaling cascade is not yet available in the scientific literature.

Research on Specific Bioactivities and Underlying Mechanisms

While direct studies on this compound are not available, research on other long-chain fatty acid esters and related molecules provides a basis for discussing its potential antioxidant, antimicrobial, and anti-inflammatory properties in a non-clinical context.

Potential Antioxidant Activity: The antioxidant potential of long-chain esters is often associated with other functional groups within the molecule, such as phenolic rings. For instance, esters of resveratrol (B1683913), a natural polyphenol, with long-chain fatty acids have been synthesized to enhance their lipophilicity and have shown antioxidant properties. nih.gov These esterified compounds were found to regulate the expression of antioxidant genes like superoxide (B77818) dismutase (SOD1 and SOD2) in normal human fibroblast cells. nih.gov Another study on acylated resveratrol derivatives indicated that while resveratrol itself had higher antioxidant efficacy in several assays (DPPH, ABTS, FRAP), short-chain fatty acid esters of resveratrol, like resveratrol monoacetate, showed notable antioxidant activity. nih.gov For this compound, which lacks inherent antioxidant moieties like a phenolic structure, any significant antioxidant activity would likely be indirect or related to its influence on cell membrane properties or cellular signaling pathways.

Potential Antimicrobial Activity: The antimicrobial properties of long-chain fatty alcohols and their esters are more extensively documented. The effectiveness of these compounds is often dependent on the length of the alkyl chain. For example, studies on long-chain fatty alcohols have shown that those with chain lengths between 10 and 13 carbons are particularly effective against Staphylococcus aureus. nih.gov The mechanism of action for some of these related compounds involves perturbation of the bacterial plasma membrane's lipid fraction, leading to altered permeability and leakage of intracellular contents. nih.gov Esters of polyhydric alcohols with fatty acids of 8 to 12 carbons have also demonstrated activity against gram-positive organisms. asm.org Shorter-chain alkyl acetates, such as ethyl and butyl acetate, have been shown to have antimicrobial effects at concentrations of 5% or less against various bacteria and fungi relevant to cosmetic products. nih.gov Given its very long alkyl chain (31 carbons), this compound's potential antimicrobial activity would need to be specifically evaluated, as the optimal chain length for such activity can vary.

Potential Anti-inflammatory Activity: Fatty acids and their esters can modulate inflammatory responses through various mechanisms. nih.govcambridge.org Fatty acid esters of hydroxy fatty acids (FAHFAs), for example, have been identified as anti-inflammatory lipids. cancer.gov Specifically, the linoleic acid ester of 13-hydroxy linoleic acid has been shown to suppress the secretion of cytokines and the expression of pro-inflammatory genes in response to lipopolysaccharide (LPS) in cellular models. cancer.gov While this compound is a simpler ester, its long hydrocarbon chain could potentially influence inflammatory pathways by altering cell membrane composition and fluidity, which in turn can affect the function of membrane-bound receptors and signaling proteins involved in inflammation. nih.govcambridge.org

A summary of potential in vitro activities based on related compounds is presented in the table below.

| Bioactivity | Potential Mechanism of Action (Inferred from Related Compounds) | Related Compounds Studied |

| Antioxidant | Regulation of antioxidant gene expression (e.g., SOD1, SOD2). nih.gov | Resveratrol esters nih.gov |

| Antimicrobial | Disruption of bacterial plasma membrane integrity and permeability. nih.gov | Long-chain fatty alcohols, esters of polyhydric alcohols nih.govasm.org |

| Anti-inflammatory | Suppression of pro-inflammatory gene expression and cytokine secretion. cancer.gov | Fatty acid esters of hydroxy fatty acids cancer.gov |

Direct in vivo research on this compound is not found in the reviewed literature. However, studies on other long-chain fatty acids and their derivatives in non-human models offer insights into potential systemic effects.

Potential Anti-inflammatory Effects: Long-chain fatty acids, particularly omega-3 fatty acids like EPA and DHA, have well-established anti-inflammatory and inflammation-resolving effects in animal models. nih.govcambridge.org These fatty acids can be incorporated into the membranes of inflammatory cells, altering the production of lipid mediators towards less inflammatory or pro-resolving molecules. nih.govcambridge.org A patent for the use of long-chain fatty alcohols and their esters with alkanoic acids suggests their potential in suppressing inflammation and preventing graft rejection in mice. patsnap.com This indicates that long-chain esters could have immunomodulatory effects in a whole organism. The very long and saturated nature of the hentriacontyl group in this compound would likely lead to different metabolic and signaling outcomes compared to unsaturated fatty acids, and its specific effects would require dedicated in vivo investigation.

The table below summarizes the potential in vivo activities based on studies of related compounds.

| Bioactivity | Potential In Vivo Effect (Inferred from Related Compounds) | Model Organism/System | Related Compounds Studied |

| Anti-inflammatory | Reduction of inflammation and modulation of immune responses. patsnap.com | Mice patsnap.com | Long-chain fatty alcohols and their esters patsnap.com |

Advanced Analytical Approaches for Hentriacontyl Acetate Quantification and Speciation

Chromatographic-Mass Spectrometric (GC-MS, LC-MS/MS, QTOF-MS) Methods for Trace Analysis and Metabolomics

Chromatography coupled with mass spectrometry represents the gold standard for the analysis of complex organic molecules like hentriacontyl acetate (B1210297). These methods provide the high sensitivity and selectivity required for trace analysis and comprehensive metabolomics studies.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Hentriacontyl acetate, a long-chain ester, can be analyzed by GC-MS, often following extraction from its matrix. The gas chromatograph separates the compound from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a chemical fingerprint for identification. thepharmajournal.comgcms.czjmchemsci.com Analysis of plant extracts for bioactive compounds frequently employs GC-MS to identify long-chain hydrocarbons and esters. thepharmajournal.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile compounds or for analyses requiring higher sensitivity, LC-MS/MS is the method of choice. amazonaws.com This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. lcms.cz The use of tandem mass spectrometry (MS/MS) allows for Multiple Reaction Monitoring (MRM), a highly sensitive and selective quantification method where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion, which is then detected. This minimizes background interference and allows for detection at very low concentrations. nih.gov The addition of volatile salts like ammonium (B1175870) acetate to the mobile phase can improve ionization and separation performance. waters.com

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): QTOF-MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass measurements. massbank.eulcms.cz This capability is crucial in metabolomics for identifying unknown compounds and for confirming the elemental composition of known ones like this compound. In a metabolomics workflow, LC-QTOF-MS can provide a global snapshot of metabolites in a biological sample, allowing researchers to observe changes in this compound levels in response to various stimuli. springernature.com

| Technique | Principle | Primary Application for this compound | Strengths |

|---|---|---|---|

| GC-MS | Separation by volatility/boiling point, followed by electron ionization and mass analysis. | Identification and quantification in plant extracts and other matrices where volatility is sufficient. | Excellent for structural elucidation via fragmentation libraries; robust and widely available. nih.gov |

| LC-MS/MS | Separation by polarity in the liquid phase, followed by soft ionization (e.g., ESI) and targeted fragmentation (MRM). | Trace quantification in biological fluids (plasma, urine) and environmental samples. | Very high sensitivity and selectivity; suitable for non-volatile compounds and complex matrices. amazonaws.com |

| QTOF-MS | High-resolution mass analysis enabling accurate mass measurement. | Metabolomics studies for untargeted screening and identification of metabolites of this compound. | Provides high mass accuracy for confident formula determination of unknown compounds. massbank.eu |

Hyphenated Techniques for Enhanced Resolution and Identification

The term "hyphenated technique" refers to the powerful combination of a separation method and a spectroscopic detection method online. nih.govspringernature.comhumanjournals.com This coupling leverages the strengths of both techniques to analyze complex mixtures. humanjournals.com The most common and powerful examples are the chromatographic-mass spectrometric methods discussed previously (e.g., GC-MS, LC-MS), where the chromatograph separates the components and the mass spectrometer provides identification. ijarnd.comrjpn.org

The primary advantage of hyphenation is its ability to provide two-dimensional data. For instance, in an LC-MS analysis of a plant extract, the liquid chromatograph separates compounds based on their retention time. As each separated compound elutes from the column, it is immediately ionized and analyzed by the mass spectrometer, which provides a mass spectrum. This allows for the confident identification of this compound even if other compounds have similar retention times, as their mass spectra will differ. This enhanced resolution and identification power is indispensable for distinguishing isomers and for analyzing "dirty" or complex samples with minimal cleanup. humanjournals.com Other hyphenated techniques include LC-NMR and LC-FTIR, which provide complementary structural information. nih.gov

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful tool used to trace the metabolic fate of compounds within a biological system. frontiersin.org In this approach, one or more atoms in a precursor molecule are replaced with a stable isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H). This "labeled" precursor is then introduced to a cell culture or organism. Analytical techniques like GC-MS or LC-MS can distinguish between the labeled and unlabeled forms of downstream metabolites, allowing researchers to map metabolic pathways. nih.gov

Metabolic Flux Analysis (MFA) uses data from stable isotope labeling experiments to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov To study the biosynthesis of this compound, one could supply cells with ¹³C-labeled acetate. isotope.com As the cells synthesize fatty acids and alcohols, the ¹³C label would be incorporated into these molecules and ultimately into this compound. By measuring the degree and pattern of ¹³C enrichment in the final product and its intermediates, MFA can reveal the specific pathways used for its synthesis and the rate at which it is produced. mdpi.com This approach provides a dynamic view of metabolism that is not achievable by simply measuring metabolite concentrations. frontiersin.org

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds. youtube.com A purified sample of this compound can be included in a large compound library and screened for various activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. nih.govnih.gov

The HTS workflow typically involves several key stages:

Assay Development: A robust and sensitive biological assay is developed in a miniaturized format (e.g., 384- or 1536-well plates) that produces a measurable signal (e.g., fluorescence, luminescence) corresponding to the biological activity of interest.

Screening: The automated system dispenses the assay reagents and compounds from the library (including this compound) into the plates. After an incubation period, a detector measures the signal from each well.

Data Analysis: The vast amount of data generated is analyzed to identify "hits"—compounds that show significant activity in the assay. youtube.com

Hit Confirmation and Validation: The initial hits are re-tested to confirm their activity and rule out false positives. Further characterization is then performed on confirmed hits to determine their potency and mechanism of action. hubspotusercontent-na1.net

This methodology allows for the efficient exploration of the potential therapeutic properties of compounds like this compound against a wide range of biological targets. nih.gov

| Step | Description | Key Considerations for this compound |

|---|---|---|

| 1. Assay Development | Creation of a miniaturized, automated biological test. | Solubility in aqueous assay buffers; potential for non-specific interactions due to lipophilicity. |

| 2. Primary Screen | Rapid testing of thousands of compounds at a single concentration. youtube.com | This compound is tested against the biological target. |

| 3. Hit Confirmation | Re-testing of initial "hits" to verify activity. | If active, this compound is confirmed in replicate experiments. |

| 4. Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine potency (e.g., IC50). | A dose-response curve is generated to quantify the biological activity of this compound. |

Chemical Speciation Studies in Complex Biological or Environmental Matrices

Chemical speciation refers to the distribution of a chemical element or compound among different chemical forms in a sample. For this compound in a biological or environmental matrix, speciation studies aim to determine its physical and chemical state: Is it dissolved freely, bound to proteins or lipids, associated with particulate matter, or partitioned into a non-aqueous phase?

Analyzing the speciation of a lipophilic compound like this compound is challenging due to its low solubility in water and its tendency to associate with other non-polar components in the matrix. The analysis typically requires a combination of sophisticated sample preparation and advanced detection techniques.

Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction are crucial to gently separate this compound from the bulk matrix. nih.gov The choice of extraction method can influence the speciation observed, so care must be taken to preserve the compound's native state as much as possible.

Analytical Techniques: Hyphenated techniques such as LC-MS/MS are essential for the sensitive and selective detection of this compound in the processed sample extracts. mdpi.com By analyzing different fractions of the sample (e.g., aqueous phase, lipid phase, protein-bound fraction), it is possible to quantify the amount of this compound associated with each component, thereby providing insight into its speciation within the complex matrix.

Understanding the chemical speciation of this compound is critical for assessing its bioavailability, toxicity, and environmental fate.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Genes

The biosynthesis of hentriacontyl acetate (B1210297) is presumed to follow the general pathway of very-long-chain fatty acid (VLCFA) and wax ester production. This process begins with the acetate pathway, where acetyl-CoA is converted to malonyl-CoA. sips.org.in A series of condensation reactions then elongate the carbon chain. sips.org.in The synthesis of the C31 alcohol precursor of hentriacontyl acetate likely involves a fatty acid elongation (FAE) system, followed by reduction and esterification steps.

Future research will need to focus on identifying the specific enzymes and their corresponding genes that catalyze these reactions to produce this compound. Key areas of investigation will include:

Fatty Acid Elongases (ELOVLs): Pinpointing the specific ELOVL gene or genes responsible for elongating fatty acid precursors to the C31 length is a primary objective.

Fatty Acyl-CoA Reductases (FARs): Identifying the FAR enzymes that specifically reduce the C31 fatty acyl-CoA to its corresponding alcohol, 1-hentriacontanol (B1208290).

Wax Synthases (WS): Characterizing the specific wax synthase enzyme that catalyzes the esterification of 1-hentriacontanol with an acetyl-CoA molecule to form this compound.

Advanced genetic and biochemical techniques, such as gene silencing (RNAi), CRISPR-Cas9 gene editing, and heterologous expression of candidate genes in model organisms like yeast or Arabidopsis thaliana, will be instrumental in functionally characterizing these enzymes and genes.

Comprehensive Omics-Based Approaches to Understand Roles

To gain a holistic understanding of the roles of this compound in biological systems, comprehensive "omics" approaches will be indispensable. These technologies can provide a global view of the molecules present in a biological sample and how their levels change under different conditions.

Metabolomics: Untargeted metabolomic profiling of plant cuticular waxes or insect pheromone glands where this compound is present can reveal correlations between its abundance and that of other metabolites. mdpi.com This can provide clues about its biosynthetic pathway and its potential interactions with other compounds. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for such analyses.

Proteomics: Shotgun proteomics can be employed to identify the full complement of proteins expressed in tissues that produce this compound. mdpi.com By comparing the proteomes of high- and low-producing individuals or tissues, researchers can identify candidate enzymes involved in its biosynthesis.

Integrative analysis of metabolomic and proteomic data will be crucial for building comprehensive models of the metabolic networks that lead to the production and regulation of this compound.

Mechanistic Insights into Ecological and Biochemical Functions

The ecological and biochemical functions of this compound are likely diverse, given its presence in both the plant and insect kingdoms. Future research should aim to elucidate these roles with greater precision.

In plants , this compound is a component of the epicuticular wax layer, which serves as a primary interface between the plant and its environment. Research will likely focus on its specific contributions to:

Water repellency and drought resistance: Investigating how the presence and abundance of this compound affect the physical properties of the wax layer and its ability to prevent water loss.

Defense against pathogens and herbivores: Determining if this compound plays a direct role in deterring microbial growth or insect feeding, or if it acts as a physical barrier.

In insects , long-chain esters are often involved in chemical communication. Future studies on this compound in insects will likely explore its role as a:

Pheromone: Investigating whether it acts as a sex pheromone, aggregation pheromone, or trail-marking pheromone.

Kairomone: Determining if it is used by other species to locate their hosts or prey.

Cuticular hydrocarbon: Understanding its contribution to preventing desiccation and its role in species and nestmate recognition.

Behavioral assays, electrophysiological recordings from insect antennae, and field studies will be essential to unravel these ecological functions.

Development of Sustainable Production Methods

The potential applications of this compound in industries such as cosmetics, lubricants, and pharmaceuticals necessitate the development of sustainable production methods. Current extraction from natural sources is often inefficient and not scalable.

Metabolic Engineering in Microorganisms: A promising approach is the metabolic engineering of microorganisms like Escherichia coli or the oleaginous yeast Yarrowia lipolytica. nih.gov By introducing the identified biosynthetic genes for this compound into these microbial chassis, it may be possible to achieve high-yield production from simple and renewable feedstocks like glucose or acetate. biorxiv.orgnih.govresearchgate.net This would involve optimizing the expression of the necessary enzymes and potentially modifying the host's metabolism to channel more precursors towards this compound synthesis.

Metabolic Engineering in Plants: Another avenue is the genetic modification of oilseed crops to produce and accumulate this compound in their seed oil. This would involve introducing the relevant biosynthetic genes under the control of seed-specific promoters.

These approaches offer the potential for a cost-effective and environmentally friendly supply of this compound for various industrial applications.

Advanced Computational Modeling for Structure-Activity Relationship Prediction (excluding clinical or safety)

Computational modeling can be a powerful tool to predict the potential biological activities and physicochemical properties of this compound and to guide research efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of long-chain esters with their biological activities, such as insect pheromonal activity. nih.govnih.gov While specific QSAR models for this compound are not yet available, existing models for similar compounds could be adapted and refined as more experimental data becomes available. These models can help in predicting the potential bioactivity of this compound and its analogs.

Molecular Docking and Simulation: If the protein targets of this compound are identified (e.g., olfactory receptors in insects), molecular docking and simulation studies can be used to predict how it binds to these receptors. This can provide insights into the molecular basis of its biological function and can aid in the design of novel compounds with similar or enhanced activities.

These computational approaches can accelerate the discovery process by prioritizing experiments and providing a deeper understanding of the structure-function relationships of this compound.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Hentriacontyl acetate with high purity?

- Methodology :